molecular formula C10H22BrNO4Si B3288285 Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 851594-96-2

Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-

Cat. No.: B3288285
CAS No.: 851594-96-2
M. Wt: 328.27 g/mol
InChI Key: AWTMQOWVDOCBFI-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]propanamide (abbreviated as BTBAm in some studies) is a brominated amide-functionalized organosilane compound. Its structure features a trimethoxysilylpropyl group linked to a 2-bromo-2-methylpropanamide moiety. This dual functionality enables covalent bonding to inorganic surfaces (via hydrolyzable trimethoxysilyl groups) and participation in polymerization reactions (via the bromoisobutyramide group, a known initiator for atom transfer radical polymerization, ATRP) . BTBAm is widely used to create self-assembled monolayers (SAMs) on substrates like silicon or glass, facilitating controlled polymer brush growth for applications in sensors, responsive coatings, and nanotechnology .

Properties

IUPAC Name

2-bromo-2-methyl-N-(3-trimethoxysilylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BrNO4Si/c1-10(2,11)9(13)12-7-6-8-17(14-3,15-4)16-5/h6-8H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTMQOWVDOCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC[Si](OC)(OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BrNO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726424
Record name 2-Bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851594-96-2
Record name 2-Bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- typically involves a series of organic reactions. One common method includes the reaction of 2-bromo-2-methylpropanamide with 3-(trimethoxysilyl)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H22BrNO4Si
  • Molecular Weight : 328.28 g/mol
  • Functional Groups : The compound contains a bromine atom, a propanamide group, and a trimethoxysilyl moiety, which contribute to its reactivity and utility in surface modification and polymerization processes.

Organic Synthesis

Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- serves as a precursor for synthesizing various organosilicon compounds. It is particularly useful in:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as hydroxide or alkoxide ions, leading to the formation of different derivatives that can be further utilized in organic synthesis.
  • Polymerization Initiation : It is employed in surface-initiated atom transfer radical polymerization (ATRP), enabling the development of functionalized polymer surfaces for various applications .

Material Science

The compound's ability to form strong siloxane bonds makes it ideal for applications in material science:

  • Surface Modification : It can modify the surfaces of materials to enhance their properties for specific uses, such as improving adhesion and durability in coatings and adhesives.
  • Advanced Materials Production : Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- is used in creating advanced materials like sealants that require robust chemical stability and mechanical strength.

Biological Applications

In biological research, this compound has been utilized for:

  • Biosensor Development : The modification of biological materials enhances their interaction with target analytes, improving the sensitivity and specificity of biosensors.
  • Nanoreactor Functionalization : It has been used to prepare surfaces for immobilizing nanoreactors that facilitate cascade reactions, which are important in biochemical assays and diagnostics .

Case Study 1: Surface Functionalization for Biosensing

A study demonstrated the use of Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- for preparing streptavidin-modified surfaces. This involved a multi-step protocol where the compound was used to anchor streptavidin on polymer-functionalized surfaces. The results showed significant improvements in binding efficiency and surface stability, highlighting its potential in biosensor applications .

Case Study 2: Polymer Surface Modification

Research indicated that using this compound in ATRP allowed for the creation of well-defined polymer brushes on surfaces. These brushes exhibited enhanced properties such as increased hydrophilicity and biocompatibility, making them suitable for biomedical applications .

Mechanism of Action

The mechanism of action of Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. These reactions are crucial for its applications in material science and surface modification. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
  • Structural Difference : Replaces trimethoxysilyl with triethoxysilyl.
  • Impact : Triethoxysilyl groups hydrolyze slower than trimethoxysilyl due to larger alkoxy substituents, affecting SAM formation kinetics and stability under aqueous conditions. This compound is preferred for applications requiring delayed hydrolysis or enhanced moisture resistance .
  • Applications: Similar to BTBAm but used in environments where slower silanol condensation is advantageous .
b) 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate
  • Structural Difference : Replaces the amide (-NHCO-) linkage with an ester (-OCO-) group.
  • Impact : The ester group lacks hydrogen-bonding capability, reducing interfacial adhesion in polymer brush systems. However, esters are more hydrolytically stable than amides in acidic conditions.
  • Applications : Used in surface modifications where chemical inertness is prioritized over polymerization initiation .
c) [3-(2-Bromo-2-methyl)propionyloxy]propyltrimethoxysilane
  • Structural Difference : Features a propionyloxy linker instead of an amide.
  • Impact : The absence of nitrogen reduces biocompatibility but improves thermal stability. This compound is less effective in ATRP initiation due to weaker radical stabilization compared to bromoamides.
  • Applications: Primarily employed in hybrid material synthesis for non-biological systems .

Silane Backbone Modifications

a) N-[3-(Trimethoxysilyl)propyl]ethylenediamine (2NS)
  • Structural Difference : Replaces the bromoamide with an ethylenediamine group.
  • Impact : Lacks polymerization initiation capability but introduces chelating sites for metal ions (e.g., Pd, Cu).
  • Applications : Catalysis (e.g., palladium complexes for cross-coupling reactions) and heavy metal adsorption .
b) Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA)
  • Structural Difference : Substitutes bromoamide with a quaternary ammonium group.
  • Impact : Imparts cationic charges, enabling ion-exchange capabilities.
  • Applications : Solid-phase extraction (SPE) of anionic compounds (e.g., food additives like benzoates) due to electrostatic interactions .

Catalytic and Reactive Analogues

3-[(3-(Trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid
  • Structural Difference : Incorporates a sulfonic acid group and thioether linkage.
  • Impact : Functions as a Brønsted acid catalyst rather than a polymerization initiator.
  • Applications: Efficient catalyst for multicomponent organic reactions (e.g., synthesis of dihydropyrimidinones) under mild conditions .

Comparative Data Table

Compound Name Key Functional Groups Reactivity/Functionality Primary Applications
2-Bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]propanamide (BTBAm) Bromoamide, trimethoxysilyl ATRP initiation, SAM formation Polymer brushes, responsive coatings
2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide Bromoamide, triethoxysilyl Slower hydrolysis, delayed polymerization Moisture-resistant coatings
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate Bromoester, trimethoxysilyl Hydrolytic stability, inertness Non-reactive surface modification
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (2NS) Ethylenediamine, trimethoxysilyl Metal chelation Catalysis, metal adsorption
Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA) Quaternary ammonium, trimethoxysilyl Ion exchange, electrostatic interactions SPE materials, food additive analysis
3-[(3-(Trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid Sulfonic acid, thioether Acid catalysis Organic synthesis catalysts

Biological Activity

Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- is a synthetic compound with notable chemical properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H22BrNO4Si
  • Molecular Weight : 328.28 g/mol
  • CAS Number : 851594-96-2

The compound features a bromo group and a trimethoxysilyl moiety, which may influence its biological interactions and applications in fields such as biomedicine and materials science .

The biological activity of Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- is primarily attributed to its ability to interact with biological membranes and cellular components. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : The presence of the bromo group may enhance its efficacy against certain pathogens.
  • Cytotoxic Effects : Research indicates potential cytotoxicity in cancer cell lines, suggesting a role in cancer therapy .
  • Epigenetic Modulation : Similar compounds have been shown to affect histone deacetylase (HDAC) activity, which is crucial for gene expression regulation .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of various propanamide derivatives, including Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-. Results indicated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus .
  • Cytotoxicity in Cancer Cells
    • In vitro assays demonstrated that the compound exhibited dose-dependent cytotoxicity in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Epigenetic Regulation
    • A study on related compounds highlighted their ability to inhibit HDACs, leading to increased acetylation of histones and subsequent gene expression changes. This suggests that Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]- could similarly modulate epigenetic markers .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialInhibition of bacteria
CytotoxicityInduction of apoptosis
Epigenetic modulationHDAC inhibition

Q & A

Q. How does the bromine atom in this compound influence its efficacy as an ATRP initiator compared to chlorine-containing analogs?

  • Methodological Answer : The bromine atom’s lower bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol for Cl) enhances initiation efficiency in ATRP. Comparative studies involve synthesizing polymer brushes (e.g., PMTAC) using both bromine- and chlorine-functionalized initiators. Monitor polymerization kinetics via gel permeation chromatography (GPD) and calculate chain-end fidelity using MALDI-TOF. Brominated initiators typically yield higher molecular weight polymers with lower dispersity (Đ < 1.2) .

Q. What methodologies evaluate the microstructural properties of hybrid materials synthesized using this compound?

  • Methodological Answer : For hybrid scaffolds or coatings, use X-ray microcomputed tomography (micro-CT) to quantify porosity (e.g., 60–80% for bone tissue engineering) and nanoindentation to measure hardness (~0.5–2 GPa) and elastic modulus (~5–20 GPa). Pair these with SEM-EDS to map silicon distribution, ensuring uniform silane integration .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported reactivity of this compound in surface-initiated polymerization?

  • Methodological Answer : Discrepancies often arise from variable initiator surface density. Use quartz crystal microbalance with dissipation (QCM-D) to quantify immobilized initiator layers. Systematic studies should vary silanization time (e.g., 2–24 hrs) and initiator concentration (0.1–5 mM), followed by XPS validation. For example, shows [61] and [64] silanes exhibit differing reactivities due to alkoxy group variations (methoxy vs. ethoxy), which alter hydrolysis rates .

Q. Why do studies report conflicting thermal stability results for materials functionalized with this compound?

  • Methodological Answer : Stability depends on crosslinking density. Thermogravimetric analysis (TGA) under nitrogen (10°C/min) can differentiate degradation steps: siloxane network breakdown (~300–400°C) vs. organic moiety decomposition (~200–250°C). Contrast (scaffold stability up to 350°C) with (lower stability in non-crosslinked systems) to identify protocol-dependent factors .

Safety and Handling

Q. What safety protocols are recommended for handling this brominated silane?

  • Methodological Answer : Use a fume hood, nitrile gloves, and PPE to prevent inhalation/contact. Quench residual bromide byproducts with aqueous NaHCO₃. Store under argon at 4°C to prevent hydrolysis. For spills, absorb with vermiculite and treat with 10% NaOH solution to neutralize brominated species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-
Reactant of Route 2
Reactant of Route 2
Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-

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